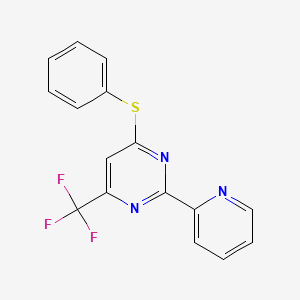

4-(Phenylsulfanyl)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine

Beschreibung

4-(Phenylsulfanyl)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative featuring three distinct substituents:

- 2-Pyridinyl group at position 2: Provides hydrogen-bonding and metal-coordination capabilities, common in medicinal chemistry for targeting enzymes or receptors .

- Trifluoromethyl group at position 6: Imparts electron-withdrawing effects, metabolic stability, and improved bioavailability .

This compound’s structural design balances electronic and steric effects, making it a candidate for applications in drug discovery and materials science.

Eigenschaften

IUPAC Name |

4-phenylsulfanyl-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3N3S/c17-16(18,19)13-10-14(23-11-6-2-1-3-7-11)22-15(21-13)12-8-4-5-9-20-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTCZAKDARKHLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NC(=NC(=C2)C(F)(F)F)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-(Phenylsulfanyl)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound belonging to the pyrimidine family. Its unique structure, characterized by the presence of a phenylsulfanyl group, a pyridinyl moiety, and a trifluoromethyl group, suggests significant potential in medicinal chemistry. This article explores its biological activities, including antimicrobial, anticancer, and antiviral properties, supported by detailed research findings and case studies.

- Chemical Formula : C16H10F3N3S

- Molecular Weight : 333.33 g/mol

- CAS Number : 338404-82-3

Antimicrobial Activity

Research indicates that compounds similar to 4-(Phenylsulfanyl)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine exhibit notable antimicrobial properties. For instance, derivatives of trifluoromethyl pyrimidines have shown effectiveness against various bacterial strains and fungi. A study demonstrated that certain derivatives displayed good antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 1 to 10 μg/mL against Gram-positive bacteria, while being less effective against Gram-negative strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. In one study, derivatives exhibited significant cytotoxic effects against several cancer cell lines, including PC3 (prostate cancer), K562 (leukemia), and A549 (lung cancer) cells. The IC50 values for these compounds ranged from 5 to 20 μg/mL, indicating promising activity compared to standard chemotherapeutics like doxorubicin .

Antiviral Activity

Preliminary studies have suggested that the compound may also possess antiviral properties. For example, similar pyrimidine derivatives have been identified as potential inhibitors of viral replication in vitro. The effective concentration (EC50) for some derivatives was reported between 5–28 μM against respiratory syncytial virus (RSV) replication .

Structure-Activity Relationship (SAR)

The biological activity of 4-(Phenylsulfanyl)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine can be attributed to its unique structural features. The trifluoromethyl group enhances lipophilicity and bioavailability, while the phenylsulfanyl moiety may facilitate interactions with biological targets. Studies on SAR indicate that modifications at the pyrimidine ring significantly influence biological efficacy, suggesting that further optimization could yield more potent derivatives .

Case Studies

- Anticancer Evaluation : A series of trifluoromethyl pyrimidine derivatives were synthesized and tested for anticancer activity against various cell lines. The results indicated that specific substitutions at the 2-pyridinyl position significantly enhanced cytotoxicity .

- Antimicrobial Testing : A comprehensive bioassay was conducted on selected derivatives against both bacterial and fungal strains. The results demonstrated varying degrees of antimicrobial activity, with some compounds achieving MIC values lower than those of established antibiotics .

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Comparison of Pyrimidine Derivatives

Key Observations :

- Position 2 : Pyridinyl (target) vs. phenyl () or thienylmethyl (). Pyridinyl’s nitrogen enables coordination, unlike phenyl’s inertness.

- Position 4 : Phenylsulfanyl (target) vs. dichlorophenyl () or cyclopropyl (). Sulfanyl groups offer reversible oxidation to sulfoxides/sulfones, modulating activity .

- Position 6 : Trifluoromethyl (target) vs. chloro (). CF₃ improves metabolic stability compared to labile halogens .

Physicochemical Properties

- Lipophilicity: The target’s logP is higher than sulfonyl derivatives (e.g., ) due to the nonpolar phenylsulfanyl group.

- Thermal Stability: Trifluoromethyl groups enhance thermal stability compared to nitro or amino substituents (e.g., ).

Structural Characterization

- X-ray Crystallography : Compounds like ethyl 6-methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate () reveal planar pyrimidine rings, suggesting similar rigidity in the target.

- Spectroscopic Data : IR and NMR data from for pyridinyl-pyrimidine derivatives provide benchmarks for verifying the target’s structure .

Q & A

Basic Research Questions

Q. What are the key structural features of 4-(phenylsulfanyl)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine, and how do they influence its reactivity in synthetic chemistry?

- Answer : The compound contains a pyrimidine core substituted with a phenylsulfanyl group (C₆H₅S-), a 2-pyridinyl moiety, and a trifluoromethyl (-CF₃) group. The pyridinyl nitrogen enhances hydrogen-bonding interactions, critical for molecular recognition in supramolecular assemblies . The -CF₃ group increases lipophilicity and metabolic stability, impacting solubility and reactivity in cross-coupling reactions . Methodologically, X-ray crystallography (e.g., C–H···N interactions) and NMR spectroscopy (e.g., chemical shifts for -CF₃ at ~δ -60 ppm) are used to confirm structural features .

Q. What experimental protocols are recommended for synthesizing this compound, and how can side reactions be minimized?

- Answer : Synthesis typically involves nucleophilic substitution or Suzuki-Miyaura coupling. For example:

- Step 1 : React 4-chloro-6-(trifluoromethyl)pyrimidine with 2-mercaptopyridine under basic conditions (K₂CO₃, DMF, 80°C) to introduce the pyridinyl-sulfanyl group .

- Step 2 : Purify intermediates via column chromatography (silica gel, hexane/EtOAc) to remove unreacted starting materials.

- Critical note : The trifluoromethyl group is sensitive to hydrolysis; anhydrous conditions and inert atmospheres (N₂/Ar) are essential .

Q. What safety precautions are necessary when handling this compound, particularly regarding its sulfanyl and trifluoromethyl groups?

- Answer : The phenylsulfanyl moiety may release toxic H₂S under acidic conditions. Use fume hoods, nitrile gloves, and closed systems during reactions . The -CF₃ group poses inhalation risks; employ air-sensitive techniques and monitor workplace exposure limits (WELs) for fluorinated compounds (<1 ppm) . Waste must be segregated and treated by certified hazardous waste facilities .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the regioselectivity of electrophilic substitution reactions in this pyrimidine derivative?

- Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electron density distributions to identify reactive sites. For example:

- Electrophilic attack : The C-5 position of the pyrimidine ring is most reactive due to electron-withdrawing effects of -CF₃ and resonance stabilization from the pyridinyl group .

- Validation : Compare computed Fukui indices (f⁻) with experimental LC-MS/MS data to confirm predicted reaction pathways .

Q. How do structural variations (e.g., replacing phenylsulfanyl with methylsulfonyl) affect the compound’s bioactivity in enzyme inhibition assays?

- Answer : Replace the phenylsulfanyl group via oxidation (H₂O₂, AcOH) to form a methylsulfonyl analog. Test inhibitory activity against kinases (e.g., EGFR) using:

- Assay protocol : IC₅₀ determination via fluorescence polarization (FP) with ATP-competitive probes .

- Data : The sulfonyl group enhances hydrogen bonding with kinase active sites but reduces membrane permeability due to increased polarity .

Q. What analytical strategies resolve contradictions between spectroscopic and crystallographic data for this compound?

- Answer : Discrepancies (e.g., bond lengths in NMR vs. X-ray) are addressed by:

- Multi-technique validation : Pair solid-state NMR (ssNMR) with single-crystal XRD to assess dynamic vs. static structural features .

- Case study : A dihedral angle of 29.41° between pyrimidine and phenyl rings in XRD vs. averaged torsional signals in solution NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.